6-[3-(3,4-Dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole
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Overview
Description
3,4,5’-Trimethoxy-3’,4’-methylenedioxy-7,9’:7’,9-diepoxylignan is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the lignan class, which are naturally occurring polyphenolic substances found in plants. Lignans are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5’-Trimethoxy-3’,4’-methylenedioxy-7,9’:7’,9-diepoxylignan typically involves multiple steps, starting from simpler precursor molecules. The key steps in the synthesis include:
Formation of the methylenedioxy group: This step involves the reaction of a suitable precursor with methylene chloride in the presence of a base, such as potassium carbonate, to form the methylenedioxy group.
Introduction of the trimethoxy groups: This step involves the methylation of hydroxyl groups using methyl iodide in the presence of a base, such as sodium hydride.
Formation of the diepoxylignan structure: This step involves the oxidative coupling of two phenolic units to form the lignan structure, followed by epoxidation using a suitable oxidizing agent, such as m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of 3,4,5’-Trimethoxy-3’,4’-methylenedioxy-7,9’:7’,9-diepoxylignan involves scaling up the synthetic routes mentioned above. The process typically includes:
Optimization of reaction conditions: This involves optimizing the temperature, pressure, and concentration of reagents to maximize yield and minimize by-products.
Purification: This involves the use of techniques such as column chromatography, recrystallization, and distillation to purify the final product.
Quality control: This involves the use of analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4,5’-Trimethoxy-3’,4’-methylenedioxy-7,9’:7’,9-diepoxylignan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium cyanide.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Substituted products depending on the nucleophile used.
Scientific Research Applications
3,4,5’-Trimethoxy-3’,4’-methylenedioxy-7,9’:7’,9-diepoxylignan has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its use as an anticancer agent and in the treatment of inflammatory diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4,5’-Trimethoxy-3’,4’-methylenedioxy-7,9’:7’,9-diepoxylignan involves its interaction with various molecular targets and pathways. The compound exerts its effects through:
Antioxidant activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer activity: Inducing apoptosis in cancer cells and inhibiting cell proliferation.
Comparison with Similar Compounds
3,4,5’-Trimethoxy-3’,4’-methylenedioxy-7,9’:7’,9-diepoxylignan can be compared with other similar compounds, such as:
3,4,5-Trimethoxyaniline: Known for its use in the synthesis of various organic compounds and its biological activities.
3,4,5-Trimethoxyacetophenone: Used as a precursor in the synthesis of various pharmaceuticals and as a reagent in organic reactions.
3,5,7-Trimethoxy-3’,4’-methylenedioxy-flavone: Known for its antioxidant and anticancer properties.
Properties
IUPAC Name |
6-[3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O7/c1-23-16-5-4-12(6-17(16)24-2)20-14-9-27-21(15(14)10-26-20)13-7-18(25-3)22-19(8-13)28-11-29-22/h4-8,14-15,20-21H,9-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPBMRNHPNUBLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C(=C4)OC)OCO5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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